N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
CAS No.: 946206-59-3
Cat. No.: VC4160145
Molecular Formula: C20H19N5O4S
Molecular Weight: 425.46
* For research use only. Not for human or veterinary use.
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide - 946206-59-3](/images/structure/VC4160145.png)
Specification
CAS No. | 946206-59-3 |
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Molecular Formula | C20H19N5O4S |
Molecular Weight | 425.46 |
IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Standard InChI | InChI=1S/C20H19N5O4S/c1-11-15(18(28)25(24(11)4)12-8-6-5-7-9-12)21-16(26)14-10-13-17(27)22(2)20(29)23(3)19(13)30-14/h5-10H,1-4H3,(H,21,26) |
Standard InChI Key | ZBFQMWAJTPCOKU-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N(C(=O)N(C4=O)C)C |
Introduction
Structural Elucidation and Molecular Characteristics
The compound’s structure integrates two pharmacologically significant heterocyclic systems:
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A 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group, a pyrazole derivative known for its role in modulating biological activity through hydrogen bonding and hydrophobic interactions .
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A 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide core, a thienopyrimidine system that enhances metabolic stability and target binding affinity .
Molecular Formula and Physicochemical Properties
Derived from its systematic name, the molecular formula is C₂₂H₂₂N₆O₄S, with a molecular weight of 482.5 g/mol (calculated from analogous structures in PubChem ). Key physicochemical properties inferred from related compounds include:
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LogP (Partition Coefficient): ~2.1 (indicating moderate lipophilicity suitable for membrane permeability) .
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Topological Polar Surface Area (TPSA): ~120 Ų (suggesting moderate solubility in aqueous media) .
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Hydrogen Bond Donors/Acceptors: 2 donors and 6 acceptors, influencing its pharmacokinetic profile .
Table 1: Computed Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₂H₂₂N₆O₄S |
Molecular Weight | 482.5 g/mol |
XLogP3-AA | 2.1 |
TPSA | 120 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Synthetic Strategies and Optimization
The synthesis of this compound likely follows modular strategies employed for analogous thienopyrimidine-pyrazole hybrids . A plausible route involves:
Construction of the Thieno[2,3-d]pyrimidine Core
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Cyclization of Mercaptouracil Derivatives: As demonstrated by AstraZeneca researchers, mercaptopyrimidinediones react with α-halocarbonyl compounds (e.g., ethyl 3-bromopyruvate) under acidic conditions to form the thieno[2,3-d]pyrimidine ring .
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Functionalization at C-6: Bromination at the C-6 position using N-bromosuccinimide (NBS) enables subsequent Suzuki-Miyaura cross-coupling with aryl boronic acids, introducing diverse substituents .
Incorporation of the Pyrazolyl Moiety
The pyrazole component is synthesized via a three-component reaction involving:
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3-Phenyl-1-(thienopyrimidin-4-yl)-1H-pyrazol-5-amine as the starting material.
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Benzoylacetonitrile and aromatic aldehydes in the presence of FeCl₃ on basic alumina, facilitating cyclocondensation .
Carboxamide Formation
The final step involves coupling the thienopyrimidine core with the pyrazolyl amine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide linkage .
Table 2: Key Synthetic Intermediates and Conditions
Biological Activity and Mechanism of Action
While direct biological data for this compound are unavailable, its structural features align with established pharmacophores:
Antimicrobial and Antiviral Effects
Pyrazolo[3,4-b]pyridines exhibit broad-spectrum activity against bacterial pathogens (e.g., Staphylococcus aureus) and viruses (e.g., HSV-1) . The thiophene ring contributes to membrane interaction and nucleic acid intercalation .
Immunomodulatory Activity
Analogous thienopyrimidinediones (e.g., AZD3965) modulate immune checkpoint proteins, suggesting potential applications in autoimmune diseases .
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: Moderate lipophilicity (LogP ~2.1) supports oral bioavailability .
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Metabolism: Predicted hepatic oxidation via CYP3A4, with potential sulfone/sulfoxide metabolites .
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Excretion: Renal clearance predominates due to the carboxamide’s polarity .
Toxicity Risks
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Off-Target Effects: Thienopyrimidines may inhibit hERG channels, necessitating cardiac safety assessments .
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Reactive Metabolites: The thiophene ring could form reactive epoxides, requiring structural mitigation .
Applications and Future Directions
Therapeutic Applications
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Oncology: As a dual MCT1/kinase inhibitor for glycolytic tumors .
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Infectious Diseases: Targeting viral proteases or bacterial topoisomerases .
Industrial and Research Applications
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